molecular formula C9H10ClNO4 B2383885 (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride CAS No. 2109874-13-5

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

Cat. No.: B2383885
CAS No.: 2109874-13-5
M. Wt: 231.63
InChI Key: CXRMZVRXERFVAG-FJXQXJEOSA-N
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Description

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s structure includes a benzoic acid moiety substituted with an amino group and a carboxymethyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-4-(Amino(carboxy)methyl)benzoic acid.

    Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is usually carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.

    Purification Techniques: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride depends on its specific application. In pharmaceutical contexts, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Participating in biochemical pathways that lead to the desired therapeutic effect, such as inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

    ®-4-(Amino(carboxy)methyl)benzoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-(Amino(carboxy)methyl)benzoic acid: The non-chiral form of the compound, which lacks the specific stereochemistry.

Uniqueness: (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride is unique due to its chiral nature, which can impart specific biological activities and interactions that are not observed with its non-chiral or enantiomeric counterparts. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMZVRXERFVAG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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